An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine
An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-BOC-cis-3,5-dimethylpiperazine, also known as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, pre-organized cis-dimethylpiperazine core, combined with the versatile tert-butyloxycarbonyl (BOC) protecting group, makes it a valuable intermediate for synthesizing complex molecular architectures with tailored pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, intended to support its effective use in a research and development setting.
Physicochemical and Spectroscopic Properties
1-BOC-cis-3,5-dimethylpiperazine is typically an off-white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 1229779-30-2 | [2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.30 g/mol | [2][3] |
| Appearance | Light yellow or off-white solid powder | [1] |
| Melting Point | 70-71 °C | |
| Boiling Point | 279.7 ± 15.0 °C (at 760 Torr) | |
| Density | 0.970 ± 0.06 g/cm³ (at 20 °C) | |
| Flash Point | 123.0 ± 20.4 °C | |
| pKa | 8.58 ± 0.60 (Predicted) | |
| LogP | 2.2398 (Predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų (Predicted) | [2] |
Molecular Identifiers
| Identifier | Value | Reference(s) |
| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--C)C | [2] |
| InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |
| InChIKey | NUZXPHIQZUYMOR-DTORHVGONA-N |
Spectroscopic Data
Synthesis and Reactivity
The synthesis of 1-BOC-cis-3,5-dimethylpiperazine is typically achieved through the selective mono-N-protection of the parent diamine, cis-3,5-dimethylpiperazine. The BOC group serves as an excellent protecting group, being stable to a wide range of reaction conditions while allowing for facile deprotection of the secondary amine for subsequent functionalization.
General Synthesis Protocol
This protocol describes a general method for the Boc-protection of cis-3,5-dimethylpiperazine.
Materials:
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cis-3,5-Dimethylpiperazine
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (Et₃N) or another suitable base (optional)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Dissolve cis-3,5-dimethylpiperazine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to 0 °C using an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the stirred solution. Note: A slight excess of the piperazine can be used to minimize the formation of the di-protected byproduct.
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If the piperazine starting material is a salt (e.g., dihydrochloride), add a suitable base like triethylamine (2.2 eq) to liberate the free amine.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-BOC-cis-3,5-dimethylpiperazine.
Key Reactions and Synthetic Utility
The primary utility of 1-BOC-cis-3,5-dimethylpiperazine lies in the strategic use of its protected and unprotected nitrogen atoms. The secondary amine is available for a variety of chemical transformations, including alkylation, acylation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. Following this functionalization, the BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the second nitrogen for further modification.
This synthetic strategy is a cornerstone in building complex molecules where the piperazine moiety acts as a central scaffold.
Applications in Drug Discovery and Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] 1-BOC-cis-3,5-dimethylpiperazine serves as a crucial intermediate for introducing this valuable pharmacophore into novel drug candidates.
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Scaffold for Bioactive Molecules : It is a key building block for synthesizing diverse chemical libraries for high-throughput screening. Its rigid, non-planar structure provides a three-dimensional character that is often beneficial for target binding and can help compounds escape "flatland" in chemical space.
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Neurological Disorders : The compound is frequently used in the development of agents targeting the central nervous system (CNS).
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Modulation of Pharmacokinetics : The piperazine moiety can improve the solubility and pharmacokinetic profile of a lead compound. By functionalizing the piperazine nitrogens, researchers can fine-tune properties like lipophilicity, metabolic stability, and receptor affinity.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of 1-BOC-cis-3,5-dimethylpiperazine and ensuring laboratory safety.
Hazard Identification
| Hazard Type | GHS Classification |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Note: This information is based on representative data and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided with the product.
Handling and Storage Recommendations
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Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often between 0-8 °C.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids. The compound is classified as a combustible solid.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical steps in the synthesis and utilization of 1-BOC-cis-3,5-dimethylpiperazine.
